4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid
Overview
Description
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is a complex organic compound that features a bromine atom, a hydroxyazetidine group, and a benzo[d]thiazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Azetidine Introduction: The hydroxyazetidine group can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with the brominated benzo[d]thiazole intermediate.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.
Esterification: Alcohols in the presence of sulfuric acid (H₂SO₄) as a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Esterification: Formation of esters of benzo[d]thiazole carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
This compound may exhibit biological activity due to its structural similarity to other bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the benzo[d]thiazole ring, in particular, is known to be associated with various pharmacological activities.
Industry
In the chemical industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid would depend on its specific biological target. Generally, compounds with benzo[d]thiazole rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyazetidine group may enhance binding affinity or specificity through hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-2-(azetidin-1-yl)benzo[d]thiazole-6-carboxylic acid: Lacks the hydroxy group, which could affect its solubility and reactivity.
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole: Lacks the carboxylic acid group, which may influence its acidity and potential for forming esters or amides.
Uniqueness
The unique combination of functional groups in 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid allows for a wide range of chemical reactions and potential biological activities. The presence of both a bromine atom and a hydroxyazetidine group makes it a versatile intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
4-bromo-2-(3-hydroxyazetidin-1-yl)-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c12-7-1-5(10(16)17)2-8-9(7)13-11(18-8)14-3-6(15)4-14/h1-2,6,15H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHGWZNASQPBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162339 | |
Record name | 6-Benzothiazolecarboxylic acid, 4-bromo-2-(3-hydroxy-1-azetidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820684-04-5 | |
Record name | 6-Benzothiazolecarboxylic acid, 4-bromo-2-(3-hydroxy-1-azetidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820684-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzothiazolecarboxylic acid, 4-bromo-2-(3-hydroxy-1-azetidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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